吡哆醇-d3 盐酸盐

描述

吡哆醇-d3(盐酸盐)是吡哆醇盐酸盐的氘代形式,吡哆醇盐酸盐是维生素 B6 的衍生物。吡哆醇是一种必需营养素,在各种生化过程中发挥着至关重要的作用,包括氨基酸代谢、神经递质合成和血红蛋白生成。 由于其稳定的同位素特性,氘代形式吡哆醇-d3 通常用作质谱法中的内标 .

科学研究应用

吡哆醇-d3(盐酸盐)由于其稳定的同位素特性而被广泛应用于科学研究。它的一些应用包括:

生物学: 研究其在氨基酸代谢和神经递质合成中的作用.

医学: 研究其在治疗维生素 B6 缺乏症和相关疾病方面的潜在治疗作用.

工业: 用于膳食补充剂和强化食品的配制.

作用机制

吡哆醇-d3(盐酸盐)通过在体内转化为吡哆醛 5'-磷酸发挥作用。吡哆醛 5'-磷酸在各种生化反应中充当辅酶,包括氨基酸代谢、神经递质合成和血红蛋白生成。 它与氨基转移酶和脱羧酶等酶相互作用,促进氨基的转移和氨基酸的脱羧 .

生化分析

Biochemical Properties

Pyridoxine-d3 Hydrochloride is converted to its active form, pyridoxal 5’-phosphate, in the body . This active form is an important coenzyme involved in a wide range of biochemical reactions, including the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Cellular Effects

Pyridoxine-d3 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an anti-oxidative effect in Alzheimer’s disease cell models . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridoxine-d3 Hydrochloride involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxine-d3 Hydrochloride can change over time. For example, it has been shown that regular laboratory light can degrade pyridoxine, with greater destruction at higher pH and longer exposure time .

Dosage Effects in Animal Models

The effects of Pyridoxine-d3 Hydrochloride can vary with different dosages in animal models. For instance, it has been shown to have a significant reduction in postprandial glucose levels in Sprague-Dawley rat models .

Metabolic Pathways

Pyridoxine-d3 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Pyridoxine-d3 Hydrochloride is transported and distributed within cells and tissues. For instance, pancreatic acinar cells obtain vitamin B6 from circulation, and a specific and regulatable carrier-mediated mechanism for pyridoxine uptake has been identified .

Subcellular Localization

Given its role as a coenzyme in various biochemical reactions, it is likely to be found wherever these reactions occur within the cell .

准备方法

合成路线和反应条件

吡哆醇的合成通常涉及氰基乙酰胺与 1,3-二羰基化合物的缩合反应。吡哆醇盐酸盐的工业合成通常采用“恶唑”法,该方法涉及 1,3-恶唑衍生物与亲二烯体的缩合反应。 此两步法包括加合物的形成,然后是其芳构化和催化氢化 .

工业生产方法

吡哆醇盐酸盐的工业生产由美国、瑞士、日本和其他国家的几家主要制药公司进行。 该过程涉及大规模应用恶唑法,该方法已针对高产率和成本效益进行了优化 .

化学反应分析

反应类型

吡哆醇-d3(盐酸盐)会发生各种化学反应,包括:

氧化: 转化为吡哆醛 5'-磷酸,一种活性辅酶形式。

还原: 还原反应涉及转化回吡哆醇。

取代: 涉及吡啶环上官能团取代的反应.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在温和条件下进行,例如室温和中性 pH .

主要生成物

这些反应产生的主要产物包括吡哆醛 5'-磷酸、吡哆胺及其相应的磷酸化衍生物。 这些产物对于各种生化途径至关重要 .

相似化合物的比较

吡哆醇-d3(盐酸盐)与其他类似化合物进行比较,例如:

吡哆醛: 维生素 B6 的醛形式,参与类似的生化过程。

吡哆胺: 维生素 B6 的胺形式,也作为各种反应中的辅酶。

吡哆醛 5'-磷酸: 维生素 B6 的活性辅酶形式,对许多酶促反应至关重要.

独特性

吡哆醇-d3(盐酸盐)的独特性在于其氘代形式,这在质谱分析中提供了稳定性和精确度。 这使其成为研究环境中一个宝贵的工具,在这些环境中需要对维生素 B6 及其衍生物进行准确的定量 .

属性

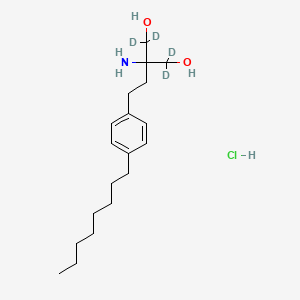

IUPAC Name |

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。